molecular formula C7H6BrFO3S B2920408 5-Bromo-2-methoxybenzene-1-sulfonyl fluoride CAS No. 457051-09-1

5-Bromo-2-methoxybenzene-1-sulfonyl fluoride

Cat. No.: B2920408
CAS No.: 457051-09-1
M. Wt: 269.08
InChI Key: SQXFRZSRCGSBKW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-2-methoxybenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXFRZSRCGSBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457051-09-1
Record name 457051-09-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxybenzene-1-sulfonyl fluoride typically involves the sulfonylation of 5-bromo-2-methoxybenzene. One common method is to react 5-bromo-2-methoxybenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst under controlled temperature conditions . The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In industrial settings, the production of 5-Bromo-2-methoxybenzene-1-sulfonyl fluoride may involve large-scale sulfonylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .

Scientific Research Applications

Scientific Research Applications

5-Bromo-2-methoxybenzene-1-sulfonyl fluoride finds applications across several scientific domains:

Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity allows it to participate in nucleophilic substitution reactions, facilitating the formation of various derivatives.

Biological Research

The sulfonyl fluoride group is particularly useful in biochemical studies due to its ability to form covalent bonds with nucleophilic amino acids in proteins. This property is exploited for:

  • Enzyme Inhibition : It acts as a potent inhibitor for certain enzymes, aiding in the study of enzyme mechanisms and pathways.
  • Protein Labeling : The compound can modify specific residues within proteins, allowing researchers to track protein interactions and functions.

Medicinal Chemistry

Research indicates that compounds similar to 5-Bromo-2-methoxybenzene-1-sulfonyl fluoride can selectively inhibit enzymes associated with cancer cell proliferation. For instance, studies have shown that sulfonyl fluorides can inhibit methyltransferases involved in tumor growth, leading to potential therapeutic applications.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials, including polymers and dyes. Its unique chemical properties make it valuable for developing new materials with specific functionalities.

Case Study 1: Enzyme Inhibition

Research has demonstrated that 5-Bromo-2-methoxybenzene-1-sulfonyl fluoride effectively inhibits specific methyltransferases linked to cancer cell proliferation. In vitro studies showed that treatment with this compound resulted in reduced viability of cancer cells lacking the MTAP gene, highlighting its potential as an anticancer agent.

Case Study 2: Protein Labeling

In biochemical assays, this compound has been used as a covalent probe to study protein interactions. By modifying key amino acid residues within target proteins, researchers were able to elucidate the functional consequences on enzymatic activity, providing insights into enzyme mechanisms.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxybenzene-1-sulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form stable sulfonamide or sulfonate linkages with amines or alcohols, respectively . This reactivity makes it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 457051-09-1
  • Molecular Formula : C₇H₆BrFO₃S
  • Molecular Weight : 269.09 g/mol (calculated based on formula)
  • Purity : ≥95% (as per commercial availability) .

Structural Features :
This compound features a benzene ring substituted with bromine (position 5), methoxy (position 2), and a sulfonyl fluoride group (position 1). The sulfonyl fluoride moiety distinguishes it from sulfonyl chlorides, offering distinct reactivity and stability profiles.

Applications :
Primarily used in organic synthesis, it serves as a sulfonylation agent. For example, it has been employed in palladium-catalyzed desulfitative Heck reactions to synthesize (E)-butyl 3-(5-bromo-2-methoxyphenyl)acrylate, achieving a 78% yield under optimized conditions .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Functional Group
5-Bromo-2-methoxybenzene-1-sulfonyl fluoride 457051-09-1 C₇H₆BrFO₃S 269.09 Br (5), OCH₃ (2) Sulfonyl fluoride
5-Bromo-2-chlorobenzene-1-sulfonyl chloride 81226-68-8 C₆H₃BrCl₂O₂S 289.96 Br (5), Cl (2) Sulfonyl chloride
5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride 915763-79-0 C₇H₃BrClF₃O₃S 339.51 Br (5), OCF₃ (2) Sulfonyl chloride
5-Bromo-3-fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride 2247102-73-2 C₈H₇BrClFO₄S 333.56 Br (5), F (3), OCH₂OCH₃ (2) Sulfonyl chloride
5-Bromo-2-cyanobenzene-1-sulfonyl chloride 1257415-88-5 C₇H₃BrClNO₂S 280.53 Br (5), CN (2) Sulfonyl chloride

Reactivity and Stability

  • Sulfonyl Fluoride vs. Chloride :
    Sulfonyl fluorides (e.g., the target compound) are generally less reactive but more hydrolytically stable than sulfonyl chlorides. This stability makes them preferable in applications requiring prolonged storage or controlled reactivity .
  • Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethoxy (-OCF₃) group in CAS 915763-79-0 enhances electrophilicity at the sulfur center compared to methoxy (-OCH₃) in the target compound . Cyanide (-CN): The cyano group in CAS 1257415-88-5 increases electrophilicity and may enable conjugation with other aromatic systems .

Key Research Findings

  • Synthetic Efficiency : The target compound’s fluoride group enables milder reaction conditions compared to sulfonyl chlorides, reducing side reactions .
  • Thermal Stability : Sulfonyl fluorides exhibit higher thermal stability, as evidenced by their use in high-temperature Heck reactions without decomposition .

Biological Activity

5-Bromo-2-methoxybenzene-1-sulfonyl fluoride (C₇H₆BrFO₃S) is an organosulfur compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

5-Bromo-2-methoxybenzene-1-sulfonyl fluoride is characterized by a bromine atom, a methoxy group, and a sulfonyl fluoride functional group. The molecular weight of this compound is approximately 269.09 g/mol. Its unique structure contributes to its reactivity and potential interactions with biological macromolecules.

PropertyValue
Molecular FormulaC₇H₆BrFO₃S
Molecular Weight269.09 g/mol
Functional GroupsBromine, Methoxy, Sulfonyl Fluoride

Synthesis Methods

Several synthetic routes have been developed for 5-bromo-2-methoxybenzene-1-sulfonyl fluoride, highlighting its versatility in organic chemistry. Common methods include:

  • Electrophilic Aromatic Substitution : This method involves the introduction of the sulfonyl fluoride group onto the aromatic ring.
  • Nucleophilic Aromatic Substitution : Utilizes nucleophiles to replace a leaving group on the aromatic system.

These methods not only facilitate the synthesis of this compound but also allow for modifications that can enhance its biological activity.

The biological activity of 5-bromo-2-methoxybenzene-1-sulfonyl fluoride is largely attributed to its ability to interact with various biological targets, including proteins and enzymes. Sulfonyl fluorides are known to covalently modify nucleophilic residues in proteins, potentially altering their function. The specific interactions of this compound are still under investigation, but similar compounds have shown promising results in inhibiting enzyme activity and modulating cellular pathways.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related sulfonyl fluorides have demonstrated their ability to inhibit tumor growth by inducing apoptosis in cancer cells.
    • Example Study : A study evaluated the effects of related sulfonyl fluorides on human non-small cell lung cancer (A549) cells, reporting IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
    CompoundIC50 (µM)Mechanism of Action
    6l (4’-bromoflavonol)0.46Induces apoptosis via mitochondrial pathways
    5-FU4.98Standard chemotherapeutic
  • Enzyme Inhibition : The sulfonyl fluoride moiety is known to interact with serine and cysteine residues in enzymes, leading to irreversible inhibition. This property has been exploited in drug design for targeting specific enzymes involved in disease processes.
  • Antibacterial Properties : Preliminary studies suggest that compounds similar to 5-bromo-2-methoxybenzene-1-sulfonyl fluoride may exhibit antibacterial activity by disrupting bacterial protein synthesis or function.

Safety and Handling

Due to its hazardous nature, 5-bromo-2-methoxybenzene-1-sulfonyl fluoride must be handled with care. It poses risks such as severe skin burns and eye damage upon contact and is harmful if ingested. Proper safety protocols should be followed during its handling and storage.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.